molecular formula C19H17ClN2O3S B2650552 (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione CAS No. 956727-79-0

(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B2650552
CAS No.: 956727-79-0
M. Wt: 388.87
InChI Key: PSIDRCKUCYIPND-ATNAJCNCSA-N
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Description

(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a fused imidazo-thiazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the imidazo[1,5-c][1,3]thiazole core. The final step involves the oxidation of the thiazole ring to introduce the dione functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong acids for cyclization and oxidizing agents for the final oxidation step.

Chemical Reactions Analysis

Types of Reactions

(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dione functionality.

    Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • (7aR)-6-(4-bromophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
  • (7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Uniqueness

The uniqueness of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-2-25-15-9-3-12(4-10-15)18-22-16(11-26-18)17(23)21(19(22)24)14-7-5-13(20)6-8-14/h3-10,16,18H,2,11H2,1H3/t16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIDRCKUCYIPND-ATNAJCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956727-79-0
Record name (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydroimidazo[1,5-c][1,3]thiazole-5,7-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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